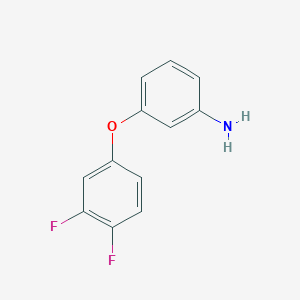![molecular formula C25H28O4S2 B12621825 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol CAS No. 919492-70-9](/img/structure/B12621825.png)
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is an organic compound characterized by its complex structure, which includes methoxyphenyl, phenyl, and methyldisulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using benzene and a suitable catalyst.
Formation of the Methyldisulfanyl Group: The methyldisulfanyl group is introduced through a thiol-disulfide exchange reaction, using a suitable thiol and oxidizing agent.
Final Assembly: The final step involves the coupling of the methoxyphenyl, phenyl, and methyldisulfanyl intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including oxidative stress, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 1,3-Bis(4-methoxyphenyl)-1-propanone
- Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate)
Uniqueness
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]-2-(methyldisulfanyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyldisulfanyl group, in particular, provides unique reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
919492-70-9 |
|---|---|
分子式 |
C25H28O4S2 |
分子量 |
456.6 g/mol |
IUPAC名 |
3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(methyldisulfanyl)propan-1-ol |
InChI |
InChI=1S/C25H28O4S2/c1-27-22-13-9-20(10-14-22)25(19-7-5-4-6-8-19,29-18-24(17-26)31-30-3)21-11-15-23(28-2)16-12-21/h4-16,24,26H,17-18H2,1-3H3 |
InChIキー |
BOXLOLCJTDSCSS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)SSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


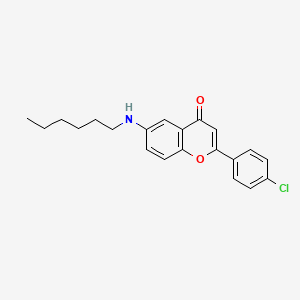
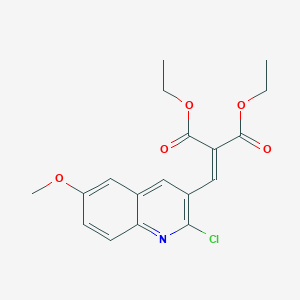
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)

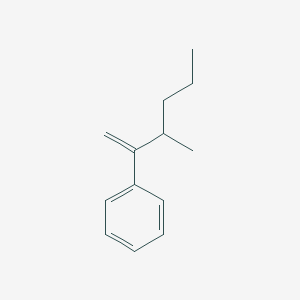
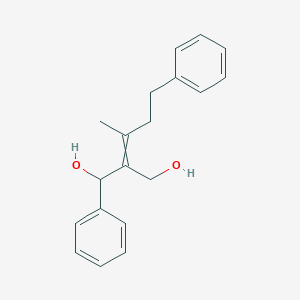

![2-[1-(Benzyloxy)butyl]oxirane](/img/structure/B12621793.png)
![8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol](/img/structure/B12621800.png)
![Phenyl[3-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12621802.png)
![3,3'-(Hydroxyimino)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12621808.png)
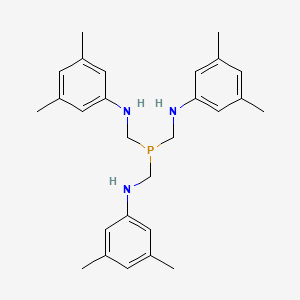
![5-[(4,5-Dimethyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12621832.png)
